molecular formula C17H13F3N2O2 B5348000 5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5348000
M. Wt: 334.29 g/mol
InChI Key: MXZYUZQGYGODNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with certain receptors in the body, leading to changes in cellular signaling pathways. This, in turn, can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to be stable under a variety of conditions, making it easy to work with. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are a number of future directions that could be pursued in the study of 5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the compound, which could make it easier and more cost-effective to produce. Additionally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of new drugs and therapies. Finally, the compound's potential applications in the field of organic electronics should be further explored, as it could have significant implications for the development of new electronic devices.

Synthesis Methods

The synthesis of 5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most common methods is the reaction of 4-methoxybenzyl hydrazine and 3-(trifluoromethyl) benzoyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then cyclized to form the final product.

Scientific Research Applications

5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to have good electron transport properties, making it a potential candidate for use in organic field-effect transistors.

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-23-14-7-5-11(6-8-14)9-15-21-16(22-24-15)12-3-2-4-13(10-12)17(18,19)20/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZYUZQGYGODNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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